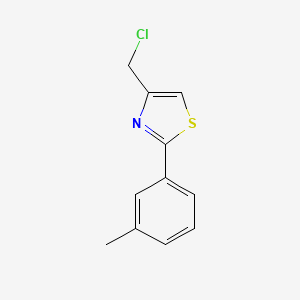

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKKLPBRPGKNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392770 | |

| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-17-1 | |

| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Abstract

The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, 2-aryl-4-(chloromethyl)-1,3-thiazoles serve as highly versatile synthetic intermediates, where the reactive chloromethyl group provides a key handle for further molecular elaboration and diversification.[3] This guide presents a comprehensive, field-proven methodology for the synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, a representative member of this valuable compound class. We will dissect the synthesis into its core precursor preparations followed by the final, regioselective cyclocondensation. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are elucidated to ensure both scientific integrity and practical success for researchers in organic synthesis and drug development.

Strategic Approach: Retrosynthesis via Hantzsch Thiazole Synthesis

The most reliable and widely adopted strategy for constructing the 2,4-disubstituted thiazole ring is the Hantzsch Thiazole Synthesis.[1][3][4] This classic reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[5][6] The reaction proceeds with excellent regioselectivity and typically in high yield.[1][3]

Our retrosynthetic analysis of the target molecule, this compound, identifies two key precursors for the Hantzsch condensation: 3-methylbenzothioamide and the α,α'-dihaloketone, 1,3-dichloroacetone .

This guide is therefore structured into three primary experimental sections:

-

Part I: Synthesis of Precursor 1: 3-Methylbenzothioamide

-

Part II: Sourcing and Handling of Precursor 2: 1,3-Dichloroacetone

-

Part III: Final Cyclocondensation to Yield the Target Thiazole

Part I: Synthesis of Precursor 1: 3-Methylbenzothioamide

The preparation of the required thioamide is a two-step process starting from the commercially available 3-methylbenzoic acid. First, the carboxylic acid is converted to its corresponding amide, which is then subjected to thionation.

Step 1.1: Synthesis of 3-Methylbenzamide

The most efficient laboratory-scale conversion of a carboxylic acid to a primary amide involves the formation of an acyl chloride intermediate, which is then reacted with ammonia. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7]

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 3-methylbenzoic acid (1.0 eq).

-

Under a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) portion-wise. Caution: The reaction is exothermic and releases HCl and SO₂ gas.[8][9]

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methylbenzoyl chloride is a yellow-orange oil and is typically used in the next step without further purification.

-

-

Amidation:

-

Cool the flask containing the crude 3-methylbenzoyl chloride in an ice bath.

-

Slowly and carefully add the acyl chloride to a beaker of concentrated aqueous ammonia (NH₄OH, ~10 eq) cooled in an ice bath, with vigorous stirring. Caution: This reaction is highly exothermic.

-

A white precipitate of 3-methylbenzamide will form immediately.

-

Continue stirring for 30 minutes as the mixture warms to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove ammonium salts.

-

Dry the product in a vacuum oven at 50-60 °C. The product is typically of sufficient purity for the next step.

-

Step 1.2: Thionation of 3-Methylbenzamide

The conversion of the amide carbonyl to a thiocarbonyl is effectively achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent provides a reliable method for thionating a wide range of carbonyl compounds.[10]

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzamide (1.0 eq) in anhydrous toluene or THF.

-

Add Lawesson's Reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield 3-methylbenzothioamide as a solid.

-

Part II: Sourcing and Handling of Precursor 2: 1,3-Dichloroacetone

1,3-Dichloroacetone is a key bifunctional reagent in this synthesis, possessing two electrophilic sites.[11] While it can be synthesized via the direct chlorination of acetone, this process is often difficult to control on a lab scale and can lead to mixtures of mono-, di-, and polychlorinated products.[12][13] Patented industrial processes offer more controlled routes but require specialized equipment.[14][15]

Recommendation: For laboratory and research purposes, it is highly recommended to procure 1,3-dichloroacetone from a reputable chemical supplier. This ensures high purity and avoids the hazards associated with its synthesis.

Safety Considerations: 1,3-Dichloroacetone is a potent lachrymator and is corrosive. It must be handled with extreme care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, is mandatory.

Part III: The Hantzsch Cyclocondensation

This final step unites the two precursors to form the target thiazole ring. The reaction is a robust and high-yielding transformation that proceeds via a well-established mechanism.[1]

Reaction Mechanism

The Hantzsch synthesis is a multi-step process that culminates in the formation of the aromatic thiazole heterocycle.[1]

-

Sₙ2 Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the 3-methylbenzothioamide onto one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone. This forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The resulting five-membered ring intermediate, a thiazoline alcohol, readily undergoes acid-catalyzed dehydration to yield the thermodynamically stable aromatic thiazole ring.

Experimental Protocol: this compound

-

Reaction Setup:

-

To a solution of 3-methylbenzothioamide (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask, add 1,3-dichloroacetone (1.1 eq).

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by TLC. A gentle exotherm may be observed. The reaction is typically complete within 12-24 hours.[4]

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by TLC analysis showing consumption of the thioamide), pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the resulting suspension vigorously for 30 minutes. The product will precipitate as a solid.

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with ample cold water and then with a small amount of cold ethanol to remove residual impurities.

-

-

Purification:

-

The most common method for purification is recrystallization.[16] Ethanol, isopropanol, or mixtures of ethanol and water are often suitable solvents.

-

Dissolve the crude solid in a minimum amount of the boiling solvent. If the solution is colored, a small amount of activated charcoal can be added.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

-

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀ClNS | [17] |

| Molecular Weight | 223.72 g/mol | [17] |

| Appearance | Off-white to pale yellow solid | Typical |

| Melting Point | 47 °C | [17] |

| Boiling Point | 370.5 ± 44.0 °C (Predicted) | [17] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [17] |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Expected signals include a singlet for the chloromethyl (-CH₂Cl) protons (approx. 4.7 ppm), a singlet for the thiazole ring proton (C5-H), a singlet for the methyl group on the phenyl ring, and multiplets in the aromatic region corresponding to the protons of the 3-methylphenyl group.

-

¹³C NMR (CDCl₃): Key signals expected for the chloromethyl carbon, the carbons of the thiazole ring (C2, C4, C5), and the carbons of the 3-methylphenyl substituent.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 224, exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom.

Overall Synthetic Workflow

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-[4-(Chloromethyl)phenyl]-1,3-thiazole, 97%|For Research Use [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 15. CN1938252A - Method for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound CAS#: 41963-17-1 [m.chemicalbook.com]

A Strategic Guide to the Biological Evaluation of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole: From Initial Screening to Mechanistic Insights

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a versatile heterocyclic scaffold found in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[2] Thiazole derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and, most notably for our purposes, anticancer effects.[3][4] The presence of a thiazole moiety is a feature of several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, underscoring the therapeutic potential of this chemical class.[2] This guide provides a comprehensive framework for the biological evaluation of a novel thiazole derivative, 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, with the goal of elucidating its potential as a novel therapeutic agent. Our approach is designed to be systematic, beginning with broad cytotoxic screening and progressively narrowing our focus to mechanistic studies to identify its molecular targets and pathways of action.

Chapter 1: Initial Cytotoxicity Screening - Identifying a Biological Footprint

The first step in evaluating any new chemical entity is to determine its general cytotoxic profile. This initial screening provides a broad overview of the compound's potency and selectivity against various cancer cell types.

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines is crucial for identifying potential areas of therapeutic intervention. The selection should include representatives from different cancer types to assess the breadth of the compound's activity. For our initial screen of this compound, we propose the following panel:

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, hormone-responsive cell line.

-

HepG2 (Hepatocellular Carcinoma): Representative of liver cancer, a major global health issue.

-

A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

-

HCT-116 (Colorectal Carcinoma): A key model for colon cancer research.

-

DU145 (Prostate Carcinoma): A hormone-insensitive prostate cancer cell line.

-

WI-38 (Normal Human Lung Fibroblast): A non-cancerous cell line to assess for general cytotoxicity and potential therapeutic window.[5]

The MTT Assay: A Robust Method for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours.[3]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Illustrative Data and Interpretation

The following table presents hypothetical IC50 values for this compound against our selected cell panel.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HepG2 | Hepatocellular Carcinoma | 8.9 |

| A549 | Lung Carcinoma | 12.5 |

| HCT-116 | Colorectal Carcinoma | 4.8 |

| DU145 | Prostate Carcinoma | 25.1 |

| WI-38 | Normal Lung Fibroblast | > 100 |

Interpretation: These hypothetical results suggest that this compound exhibits potent cytotoxic activity against breast and colorectal cancer cell lines, with moderate activity against liver and lung cancer lines, and lower activity against the prostate cancer line. Importantly, the high IC50 value against the normal WI-38 cell line suggests a degree of cancer cell selectivity, a desirable characteristic for a potential therapeutic agent.

Chapter 2: Delving Deeper - Unraveling the Mechanism of Cell Death

Following the identification of promising cytotoxic activity, the next critical step is to determine the mechanism by which this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[9]

The Hallmarks of Apoptosis

Apoptosis is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is a gold standard for detecting apoptosis.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation of various cell populations.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Seed a sensitive cell line (e.g., HCT-116 based on our hypothetical data) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

Data Interpretation

The results will segregate the cell population into four quadrants:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with this compound would strongly indicate the induction of apoptosis.

Chapter 3: Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[3]

Propidium Iodide Staining for Cell Cycle Analysis

Propidium iodide is a fluorescent intercalating agent that stains DNA.[11] The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: PI Staining for Cell Cycle Analysis

-

Cell Treatment: Treat a sensitive cell line with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[12]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation

An accumulation of cells in a specific phase of the cell cycle (e.g., a G2/M arrest) following treatment would suggest that this compound interferes with cell cycle progression at that checkpoint.

Chapter 4: Probing the Molecular Machinery - Western Blot Analysis

To gain deeper mechanistic insights, we will use Western blotting to examine the expression levels of key proteins involved in the apoptotic pathway.

Key Apoptotic Proteins

-

Bcl-2 Family: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[14] The ratio of these proteins is a critical determinant of cell fate.

-

Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8, caspase-9) are activated early in apoptosis and in turn activate executioner caspases (e.g., caspase-3, caspase-7).

-

PARP (Poly(ADP-ribose) polymerase): This is a substrate of executioner caspases, and its cleavage is a hallmark of apoptosis.[14]

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

Data Interpretation

A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, along with an increase in the levels of cleaved caspase-3 and cleaved PARP, would provide strong evidence that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

Chapter 5: Visualizing the Biological Narrative - Pathway and Workflow Diagrams

To effectively communicate our experimental strategy and potential findings, we will utilize Graphviz to create clear and informative diagrams.

Experimental Workflow

Caption: Hypothesized intrinsic apoptotic pathway.

Conclusion and Future Directions

This in-depth technical guide outlines a logical and comprehensive strategy for the initial biological evaluation of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, we can build a robust data package to support its further development as a potential anticancer agent. Positive outcomes from this evaluation would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in animal models to assess its efficacy and safety in a more complex biological system. The versatile thiazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough and well-designed biological evaluation is paramount to unlocking its full potential.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

-

Plot of the pathway analysis. Each dot represents an altered pathway,... (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

-

Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. Retrieved from [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central. Retrieved from [Link]

-

Structure–activity relationship (SAR) of 1,3‐thiazole and... (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptosis-related proteins were detected by Western blotting. (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). ResearchGate. Retrieved from [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved from [Link]

-

Dot plots for metabolic pathway analysis. Along the X-axis is pathway... (n.d.). ResearchGate. Retrieved from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved from [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved from [Link]

-

Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. (n.d.). PubMed Central. Retrieved from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). OUCI. Retrieved from [Link]

-

Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). ResearchGate. Retrieved from [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Iowa. Retrieved from [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols/MTT. Retrieved from [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. (2026). DDDT. Retrieved from [Link]

-

A graph layout algorithm for drawing metabolic pathways. (2000). SciSpace. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. (2024). UPCommons. Retrieved from [Link]

-

New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PubMed. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

-

DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 4. graphviz.org [graphviz.org]

- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique chemical attributes of this thiazole derivative.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key component in natural products like vitamin B1 (thiamine) and penicillins.[1][3] The versatility of the thiazole scaffold allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, this compound, is a valuable synthetic intermediate, featuring a reactive chloromethyl group that serves as a versatile handle for further molecular elaboration.[4]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not broadly published, its key physicochemical properties can be predicted or are available from chemical suppliers. These properties are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 41963-17-1 | [5] |

| Molecular Formula | C₁₁H₁₀ClNS | [5] |

| Molecular Weight | 223.72 g/mol | [5] |

| Melting Point | 47 °C (predicted) | [5] |

| Boiling Point | 370.5±44.0 °C (predicted) | [5] |

| Density | 1.233±0.06 g/cm³ (predicted) | [5] |

| pKa (of conjugate acid) | 0.40±0.10 (predicted) | [5] |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[7] For the preparation of this compound, the logical precursors are 1,3-dichloroacetone and 3-methylbenzothioamide.

Reaction Scheme:

Caption: General reaction scheme for the Hantzsch synthesis of the target thiazole.

Step-by-Step Experimental Protocol:

This is a generalized protocol based on established Hantzsch synthesis procedures. Optimization may be required.

-

Preparation of 3-methylbenzothioamide: This starting material can be synthesized from 3-methylbenzonitrile by reaction with sodium hydrosulfide or from 3-methylbenzaldehyde via the Kindler reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzothioamide (1 equivalent) in a suitable solvent such as absolute ethanol or dioxane.[1][6]

-

Addition of α-haloketone: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.[6]

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-12 hours), with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, which may cause the product to precipitate.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Mechanism of the Hantzsch Thiazole Synthesis:

The mechanism proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This functional group is an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functionalities.[4]

Nucleophilic Substitution at the Chloromethyl Group:

The benzylic-like position of the chloromethyl group, adjacent to the aromatic thiazole ring, enhances its reactivity towards nucleophiles. Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines yields the corresponding aminomethylthiazole derivatives, which are valuable building blocks for pharmaceuticals.

-

Alcohols/Phenols: In the presence of a base, alcohols or phenols can displace the chloride to form ethers.

-

Thiols: Thiolates readily react to form thioethers.

-

Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Azide: Formation of an azidomethyl derivative, a precursor for triazoles via click chemistry or for amines via reduction.

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

Potential Applications in Drug Discovery and Materials Science

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their broad range of biological activities.[1] Derivatives of this compound could be investigated for various therapeutic applications, including:

-

Antimicrobial Agents: The thiazole nucleus is present in many antimicrobial drugs.[1]

-

Anticancer Agents: Numerous thiazole derivatives have been reported to exhibit potent anticancer activity.

-

Anti-inflammatory Agents: The thiazole scaffold has been incorporated into molecules with anti-inflammatory properties.[1]

The ability to easily functionalize the chloromethyl group makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a synthetically valuable intermediate, primarily accessible through the robust Hantzsch thiazole synthesis. Its key chemical feature is the reactive chloromethyl group, which allows for a wide array of chemical transformations. This versatility makes it a powerful building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Al-Azzawi, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1783. Available from: [Link]

-

Singh, P., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(1), 1-20. Available from: [Link]

-

Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 3(5), 52-57. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

Patel, R. V., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 14(11), 1109. Available from: [Link]

-

Syla, S., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(72), 42129-42140. Available from: [Link]

-

PubChem. 2-Chloro-5-chloromethylthiazole. Available from: [Link]

- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. Available from: [Link]

-

Islam, M. S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Available from: [Link]

Sources

Navigating the Solubility Landscape of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate. It influences everything from synthetic workup and purification to formulation, bioavailability, and ultimately, therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various organic solvents is not merely academic; it is a critical prerequisite for success. This guide provides an in-depth technical exploration of the solubility of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive public data on this specific molecule, this document will equip you with the foundational principles to predict its behavior and the practical methodologies to quantify it with precision.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful initial guidepost. Let's dissect the structure of this compound to anticipate its solubility characteristics.

Molecular Structure:

-

Thiazole Ring: The five-membered aromatic ring containing sulfur and nitrogen introduces a degree of polarity and potential for dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

-

3-Methylphenyl Group: This bulky, non-polar aromatic substituent will contribute significantly to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

-

Chloromethyl Group: The C-Cl bond is polar, adding to the overall polarity of the molecule. The chlorine atom can participate in weak hydrogen bonding.

Based on this analysis, we can make some initial qualitative predictions:

-

High Solubility: Expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of strong hydrogen bonding. Examples include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

-

Moderate Solubility: Likely in polar aprotic solvents like ethyl acetate and acetone, where a balance of polar and non-polar interactions can be achieved. Solubility in polar protic solvents like methanol and ethanol is expected to be moderate, influenced by the interplay between the polar groups and the large non-polar phenyl ring.

-

Low Solubility: Expected in highly non-polar solvents such as hexanes and cyclohexane, as the polar thiazole and chloromethyl groups will hinder dissolution. Conversely, very polar solvents like water are unlikely to be effective due to the dominant hydrophobic character of the methylphenyl group.

Theoretical Frameworks for Solubility Prediction

While qualitative analysis is a good starting point, more quantitative predictions can be made using established theoretical models.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced approach than single-parameter models by dividing the total Hildebrand solubility parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2] The principle is that substances with similar HSP values are likely to be miscible.

The HSP for a solvent and a solute are represented as points in a three-dimensional space. The distance (Ra) between the solute and solvent in this space is calculated as:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. While the experimental determination of HSP for a new chemical entity is required for high accuracy, predictive software can provide useful estimates.

Quantitative Structure-Property Relationship (QSPR)

QSPR models use statistical methods to correlate a compound's physicochemical properties with its molecular descriptors.[3][4][5][6][7] For solubility, these descriptors can include molecular weight, logP, polar surface area, and various topological and electronic parameters. Once a reliable QSPR model is developed and validated with a diverse dataset, it can be used to predict the solubility of new compounds with reasonable accuracy.[4][8][9]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, experimental determination is paramount. The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol:

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions for Calibration Curve

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to prepare a series of standard solutions of decreasing concentrations.

Step 2: Preparation of Saturated Solutions

-

For each selected organic solvent, add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

Step 3: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution does not change over time.

Step 4: Sampling and Analysis

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a validated HPLC or UV-Vis method.

Step 5: Quantification

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) at 25°C |

| n-Hexane | 1.88 | 0.1 | Experimentally Determined |

| Toluene | 2.38 | 2.4 | Experimentally Determined |

| Dichloromethane | 8.93 | 3.1 | Experimentally Determined |

| Ethyl Acetate | 6.02 | 4.4 | Experimentally Determined |

| Acetone | 20.7 | 5.1 | Experimentally Determined |

| Methanol | 32.7 | 5.1 | Experimentally Determined |

| Acetonitrile | 37.5 | 5.8 | Experimentally Determined |

| Water | 80.1 | 10.2 | Experimentally Determined |

Thermodynamic Considerations of Solubility

The process of dissolution can be understood from a thermodynamic perspective, governed by the Gibbs free energy change (ΔG).[10]

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. This includes overcoming the crystal lattice energy of the solid.[11][12][13][14][15]

-

T is the absolute temperature.

-

ΔS is the entropy of solution, which is generally positive as the dissolved solute particles are more disordered than in the solid state.

For a substance to dissolve spontaneously, ΔG must be negative.[16] The interplay between the enthalpic and entropic contributions determines the extent of solubility.

The following diagram illustrates the thermodynamic cycle of dissolution:

Caption: Thermodynamic cycle of dissolution.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining structural analysis, theoretical predictions, and a robust experimental protocol, researchers can generate the critical data needed to advance their drug development programs. The lack of pre-existing data for this specific compound underscores the importance of in-house, high-quality solubility determination. The methodologies outlined herein are not only applicable to the target compound but can also be adapted for the characterization of other new chemical entities, ensuring a solid foundation for subsequent formulation and preclinical studies.

References

-

Houser, A. (2021, March 15). 11: Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 1-12. [Link]

-

Gaikwad, R. W., & Bhagwat, V. G. (2018). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 57(43), 14597-14607. [Link]

-

Carrupt, P. A., Testa, B., & Gaillard, P. (2007). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry, 61(12), 779-784. [Link]

-

Unknown. (n.d.). ANALYTICAL METHODOLOGIES. [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. [Link]

-

Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of medicinal chemistry, 46(17), 3572-3580. [Link]

-

Tran, T. T., & Park, J. B. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS omega, 5(17), 9866-9874. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Aldeghi, M., & Cole, D. J. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(4), 1146-1157. [Link]

-

NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Quora. (2018, February 27). Does lattice enthalpy increase or decrease when a compound is soluble?. [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

-

Unknown. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11073. [Link]

-

ResearchGate. (2011, January). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. [Link]

-

ResearchGate. (n.d.). Principles of Solubility. [Link]

-

Cao, C., & Gao, Y. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. International journal of molecular sciences, 12(5), 3241-3263. [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC press. [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

-

Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions. [Link]

-

Aldeghi, M., & Cole, D. J. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC press. [https://www.researchgate.net/publication/30 Hansen_Solubility_Parameters_A_User's_Handbook_Second_Edition]([Link] Hansen_Solubility_Parameters_A_User's_Handbook_Second_Edition)

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

PubMed. (2011). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. [Link]

Sources

- 1. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. quora.com [quora.com]

- 14. aakash.ac.in [aakash.ac.in]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Video: Solubility - Concept [jove.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Introduction

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a substituted thiazole derivative of interest in medicinal chemistry and drug development. Thiazole rings are significant scaffolds in a variety of biologically active compounds.[1] A precise structural elucidation is paramount for understanding its reactivity, and by extension, its potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such organic compounds in solution.[2]

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The causality behind the predicted chemical shifts, signal multiplicities, and coupling constants will be discussed in detail, drawing from established principles of NMR spectroscopy and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this compound.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 7.15 - 7.25 | s | - | 1H |

| H8, H9, H10, H11 | 7.20 - 7.80 | m | - | 4H |

| H13 | 4.70 - 4.80 | s | - | 2H |

| H12 | 2.40 - 2.50 | s | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

H5 (Thiazole Proton): The proton on the C5 of the thiazole ring is expected to appear as a singlet in the aromatic region, predicted here to be between δ 7.15 and 7.25 ppm. The precise chemical shift can be influenced by the solvent.[3] The singlet multiplicity is due to the absence of adjacent protons.

-

H8, H9, H10, H11 (Aromatic Protons): The four protons on the 3-methylphenyl ring will present as a complex multiplet in the aromatic region (δ 7.20 - 7.80 ppm). The meta-substitution pattern leads to distinct chemical environments for each proton, and their coupling with each other will result in overlapping signals. Typical ortho, meta, and para coupling constants in aromatic systems range from 7-10 Hz, 2-3 Hz, and 0-1 Hz, respectively.[4][5]

-

H13 (Chloromethyl Protons): The two protons of the chloromethyl group at C4 are expected to appear as a sharp singlet between δ 4.70 and 4.80 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield. Their chemical equivalence and lack of coupling to other protons result in a singlet.

-

H12 (Methyl Protons): The three protons of the methyl group on the phenyl ring are predicted to be observed as a singlet in the upfield region, around δ 2.40 - 2.50 ppm. This is a characteristic chemical shift for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in the table below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2 | 165 - 170 |

| C4 | 150 - 155 |

| C5 | 115 - 120 |

| C6 | 130 - 135 |

| C7 | 138 - 142 |

| C8, C9, C10, C11 | 125 - 130 |

| C12 | 20 - 25 |

| C13 | 40 - 45 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

C2 and C4 (Thiazole Carbons): The C2 and C4 carbons of the thiazole ring are significantly deshielded due to their proximity to the electronegative nitrogen and sulfur atoms, and their involvement in the aromatic system. C2, being between two heteroatoms, is expected at a lower field (δ 165 - 170 ppm) than C4 (δ 150 - 155 ppm).[6]

-

C5 (Thiazole Carbon): The C5 carbon, bonded to a hydrogen, is expected to appear at a higher field (δ 115 - 120 ppm) compared to the other thiazole carbons.[6]

-

C6 and C7 (Phenyl Carbons): The quaternary carbons of the phenyl ring, C6 (attached to the thiazole) and C7 (attached to the methyl group), are predicted to have chemical shifts in the δ 130 - 135 ppm and δ 138 - 142 ppm ranges, respectively.

-

C8, C9, C10, C11 (Phenyl Carbons): The protonated carbons of the phenyl ring are expected to resonate in the δ 125 - 130 ppm region.

-

C12 (Methyl Carbon): The carbon of the methyl group is expected in the upfield region, typically between δ 20 and 25 ppm.

-

C13 (Chloromethyl Carbon): The carbon of the chloromethyl group will be deshielded by the chlorine atom, and its signal is predicted to be in the δ 40 - 45 ppm range.

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Transfer the solid to a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl3

-

Temperature: 298 K

-

Spectral Width: 16 ppm (centered around 6 ppm)

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Receiver Gain: Optimized automatically by the spectrometer.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl3

-

Temperature: 298 K

-

Spectral Width: 240 ppm (centered around 120 ppm)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Receiver Gain: Optimized automatically by the spectrometer.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

For the ¹H spectrum, perform integration of the signals.

-

Analyze the multiplicities and coupling constants of the signals.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Workflow for the acquisition and analysis of NMR data for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for experimental data acquisition. The predicted spectral data serves as a valuable reference for researchers working with this compound, facilitating its identification and characterization. The provided experimental workflow ensures the collection of high-quality, reproducible NMR data, which is fundamental for accurate structural elucidation in chemical research and drug development.

References

-

Mic, M., Pîrnău, A., Floare, C. G., Miclăuș, M., & Bogdan, M. (2018). Interaction of 1-methyl-1-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl) piperidinium chloride with β-CD: spectroscopic, calorimetric and molecular modeling approaches. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92(3-4), 239–251. [Link]

-

Mahesha, H. N., Salian, S. D. A., Yathirajan, H. S., & Kumar, B. K. (2022). 1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11), x221283. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2021, October 29). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 23, 2026, from [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 23, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Foreword: A Strategic Approach to Structural Elucidation

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, a molecule of interest due to its thiazole core, a common scaffold in pharmacologically active compounds. Our approach moves beyond a mere recitation of methods; it delves into the rationale behind experimental choices, offering a self-validating framework for researchers, scientists, and professionals in drug development. We will proceed from the foundational principles of sample handling to the nuanced interpretation of fragmentation patterns, grounded in authoritative references and field-proven expertise.

Foundational Knowledge and Pre-Analytical Considerations

Before commencing any mass spectrometric analysis, a thorough understanding of the analyte's physicochemical properties is essential. For this compound, the key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNS | [1] |

| Molecular Weight | 223.72 g/mol | [1] |

| Melting Point | 47 °C | [1] |

| Boiling Point | 370.5±44.0 °C (Predicted) | [1] |

| pKa | 0.40±0.10 (Predicted) | [1] |

The presence of a basic nitrogen atom in the thiazole ring suggests that the molecule will readily protonate, making it an excellent candidate for positive-ion mode electrospray ionization (ESI). The chloromethyl group introduces a potential site for fragmentation.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of reliable mass spectrometric data. The following diagram and detailed protocols outline a validated approach for the analysis of this compound.

Caption: Mass Spectrometry Workflow for this compound.

Detailed Experimental Protocols

The goal of sample preparation is to introduce a clean, appropriately concentrated analyte into the mass spectrometer, free from interfering matrix components.[2]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. This concentration range is typically suitable for modern ESI mass spectrometers.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system or the mass spectrometer's sample introduction capillary.[3]

For complex mixtures or when high sample purity is not guaranteed, coupling with liquid chromatography is advisable.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for this relatively nonpolar molecule.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.

The following parameters serve as a starting point and should be optimized for the specific instrument being used.

-

Ionization Source: Electrospray Ionization (ESI).[4]

-

Polarity: Positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: Instrument-dependent, typically nitrogen at a flow rate sufficient to desolvate the ESI droplets.

-

Full Scan (MS1): Acquire spectra over a mass-to-charge (m/z) range of 50-500 to observe the protonated molecule ([M+H]⁺) and any potential in-source fragments.

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 224.0.

-

Collision Gas: Argon is a common choice.

-

Collision Energy: A ramped collision energy (e.g., 10-40 eV) is recommended to observe a range of fragment ions. Collision-induced dissociation (CID) is a technique used to induce fragmentation of selected ions in the gas phase.[1]

-

Data Interpretation: Unraveling the Fragmentation Pattern

The mass spectrum provides a molecular fingerprint, and its fragmentation pattern offers clues to the molecule's structure.[5]

Full Scan Mass Spectrum (MS1)

In the full scan spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of 224.0. Given the presence of chlorine, an isotopic peak at m/z 226.0 with an intensity of approximately one-third of the [M+H]⁺ peak should be observed, corresponding to the ³⁷Cl isotope.

Tandem Mass Spectrum (MS/MS) and Predicted Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion at m/z 224.0 will reveal the characteristic fragment ions. Based on the known fragmentation of similar chemical structures, a plausible fragmentation pathway is proposed below.

Caption: Predicted Fragmentation Pathway of this compound.

Explanation of Key Fragmentation Pathways:

-

Loss of HCl (m/z 188.0): A common fragmentation pathway for chloromethylated compounds is the neutral loss of hydrogen chloride. This would result in a fragment ion at m/z 188.0.

-

Loss of the Chloromethyl Radical (m/z 175.0): Cleavage of the C-C bond between the thiazole ring and the chloromethyl group can lead to the formation of a stable thiazole-containing cation at m/z 175.0 and a chloromethyl radical.

-

Cleavage of the Phenyl-Thiazole Bond:

-

Formation of the 3-methylphenyl cation (m/z 91.1): Scission of the bond connecting the phenyl and thiazole rings can generate the 3-methylphenyl cation. This ion is expected to be prominent due to its resonance stabilization. It is highly probable that this cation will rearrange to the more stable tropylium ion, also observed at m/z 91.1, a very common fragment for benzyl-containing compounds.

-

Formation of the 4-(chloromethyl)thiazole cation (m/z 133.0): The complementary fragment from this cleavage would be the 4-(chloromethyl)thiazole cation.

-

-

Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation, although this often requires higher collision energies.[6] The specific fragmentation pattern of the thiazole ring in this molecule would need to be confirmed by high-resolution mass spectrometry.

Predicted Mass Spectrum Data:

| m/z (Predicted) | Proposed Fragment | Rationale |

| 224.0 | [M+H]⁺ | Protonated molecule |

| 188.0 | [M+H - HCl]⁺ | Neutral loss of HCl |

| 175.0 | [M+H - •CH₂Cl]⁺ | Loss of chloromethyl radical |

| 133.0 | [C₄H₃ClNS]⁺ | 4-(chloromethyl)thiazole cation |

| 91.1 | [C₇H₇]⁺ | 3-methylphenyl cation / Tropylium ion |

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The presence of the characteristic isotopic pattern for chlorine in the full scan spectrum provides initial confirmation of the elemental composition. The predicted fragment ions are based on established principles of mass spectral fragmentation of related chemical classes. Any deviation from this predicted pattern would warrant further investigation, potentially indicating an unexpected rearrangement or an incorrect structural assignment of the initial compound. For absolute certainty in structural elucidation, comparison with a synthesized and authenticated standard is the gold standard.

Conclusion: A Framework for Confident Analysis

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the rationale behind each step of the workflow, from sample preparation to data interpretation, researchers can approach the characterization of this and similar molecules with confidence. The predicted fragmentation pathway serves as a valuable roadmap for interpreting experimental data and provides a solid foundation for further structural elucidation studies. As with any analytical endeavor, meticulous experimental execution and a thorough understanding of the underlying chemical principles are the keys to success.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Chloride. PubChem. [Link]

-

Haynes, M. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. [Link]

-

Mohamed, Y. A., Abbas, S. E., & El-Sharief, M. A. M. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 49B(11), 1455-1460. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl chloride. NIST WebBook. [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. [Link]

-

ACS Publications. (2024, May 2). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

MassBank. (2008, October 21). benzyl chloride. [Link]

-

ACS Publications. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. [Link]

-

Wikipedia. (n.d.). Benzyl chloride. [Link]

-

Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-